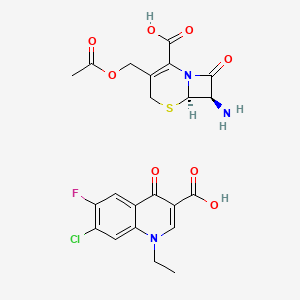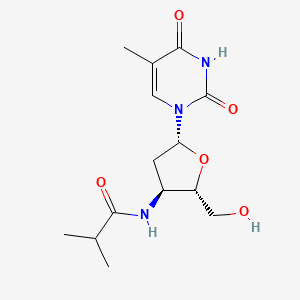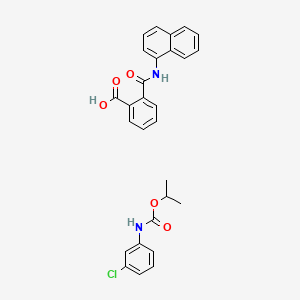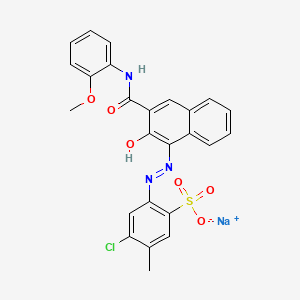
Benzenesulfonic acid, 4-chloro-2-((2-hydroxy-3-(((2-methoxyphenyl)amino)carbonyl)-1-naphthalenyl)azo)-5-methyl-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 4-chloro-2-((2-hydroxy-3-(((2-methoxyphenyl)amino)carbonyl)-1-naphthalenyl)azo)-5-methyl-, monosodium salt is a complex organic compound. It is characterized by its sulfonic acid group, chloro substituent, and azo linkage, which contribute to its unique chemical properties. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-chloro-2-((2-hydroxy-3-(((2-methoxyphenyl)amino)carbonyl)-1-naphthalenyl)azo)-5-methyl-, monosodium salt typically involves multiple steps:
Diazotization: The process begins with the diazotization of 4-chloro-2-aminobenzenesulfonic acid.
Coupling Reaction: The diazonium salt formed is then coupled with 2-hydroxy-3-(((2-methoxyphenyl)amino)carbonyl)-1-naphthalenyl to form the azo compound.
Sulfonation: The final step involves sulfonation to introduce the sulfonic acid group, followed by neutralization with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 4-chloro-2-((2-hydroxy-3-(((2-methoxyphenyl)amino)carbonyl)-1-naphthalenyl)azo)-5-methyl-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines are typically employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Products depend on the nucleophile used, such as hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
Benzenesulfonic acid, 4-chloro-2-((2-hydroxy-3-(((2-methoxyphenyl)amino)carbonyl)-1-naphthalenyl)azo)-5-methyl-, monosodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a drug intermediate.
Industry: Utilized in the manufacture of dyes, pigments, and as a catalyst in various chemical processes.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with specific enzymes and proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups but different substituents.
Azo compounds: Other azo compounds with different aromatic groups.
Uniqueness
Benzenesulfonic acid, 4-chloro-2-((2-hydroxy-3-(((2-methoxyphenyl)amino)carbonyl)-1-naphthalenyl)azo)-5-methyl-, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
73263-37-3 |
|---|---|
Formule moléculaire |
C25H19ClN3NaO6S |
Poids moléculaire |
547.9 g/mol |
Nom IUPAC |
sodium;4-chloro-2-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C25H20ClN3O6S.Na/c1-14-11-22(36(32,33)34)20(13-18(14)26)28-29-23-16-8-4-3-7-15(16)12-17(24(23)30)25(31)27-19-9-5-6-10-21(19)35-2;/h3-13,30H,1-2H3,(H,27,31)(H,32,33,34);/q;+1/p-1 |
Clé InChI |
AEUVNCDLNIBLGM-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




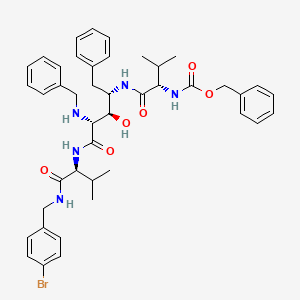
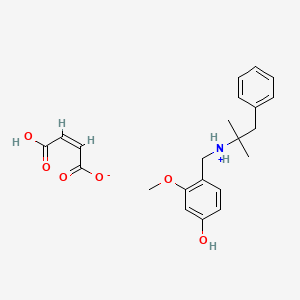
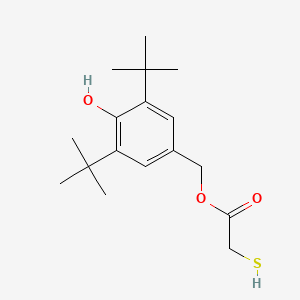

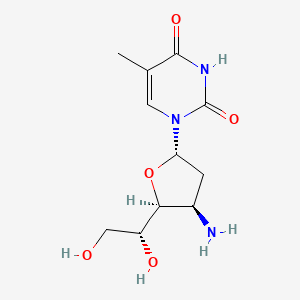
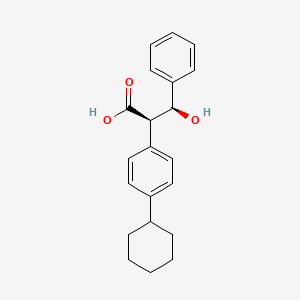
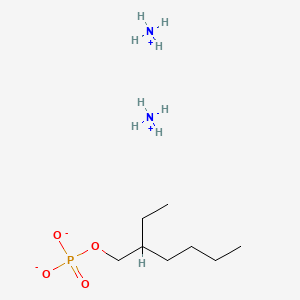
![N-(4-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12782590.png)
